![molecular formula C19H12FN3O2 B2724858 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 888413-88-5](/img/structure/B2724858.png)

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

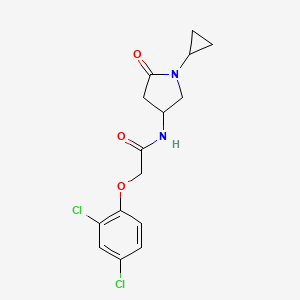

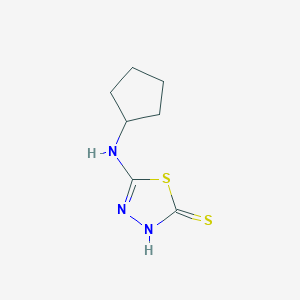

“N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a fluorophenyl group and a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .

Synthesis Analysis

The synthesis of such compounds typically involves the formation of the oxadiazole ring, which can be achieved through several methods, including the cyclization of appropriate precursors . The fluorophenyl and naphthalene moieties can be introduced through various coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the fluorophenyl group, and the naphthalene moiety. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the fluorophenyl and naphthalene groups might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Scintillation Materials

Plastic Scintillators Based on Polymethyl Methacrylate : Research has explored the use of 1,3,4-oxadiazoles, including compounds similar to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide, as luminescent activators in plastic scintillators. These materials are vital for radiation detection and measurement, with applications in nuclear physics, medical imaging, and security screening. The study highlights the potential of these compounds to improve the scintillation efficiency, optical transparency, and stability of plastic scintillators under various conditions (Salimgareeva & Kolesov, 2005).

Polymers and Electronics

Di- and Tetraphenylsilyl-containing Heterochain and Heterocyclic Polymers : This review discusses the synthesis and applications of polymers containing 1,3,4-oxadiazole units for use in electronics and microelectronics. These polymers exhibit desirable properties for creating materials used in advanced technological applications, demonstrating the broad utility of 1,3,4-oxadiazole derivatives in developing new materials for electronic devices (Brumǎ, Rusanov, & Belomoina, 2004).

Medicinal Chemistry

Heterocyclic Naphthalimides as New Skeleton Structure of Compounds : Naphthalimide derivatives, closely related to the chemical structure , have shown extensive potential in medicinal applications. This comprehensive review emphasizes their role as anticancer agents, highlighting some derivatives that have entered clinical trials. Moreover, naphthalimide-based developments for treating various diseases are actively expanding, illustrating the significant therapeutic potential of these compounds in medicinal chemistry (Gong, Addla, Lv, & Zhou, 2016).

Drug Development

Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development : This review underscores the pharmacological diversity of 1,3,4-oxadiazole compounds, noting their wide range of applications beyond just polymers and electronic materials. Their roles as bioactive molecules in drug development, with potential activities across various therapeutic areas, demonstrate the chemical's versatility and importance in the pharmaceutical industry (Rana, Salahuddin, & Sahu, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O2/c20-16-9-7-13(8-10-16)18-22-23-19(25-18)21-17(24)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKTXTSBKFSMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)

![trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine](/img/structure/B2724780.png)

![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide](/img/structure/B2724791.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2724794.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide](/img/structure/B2724798.png)